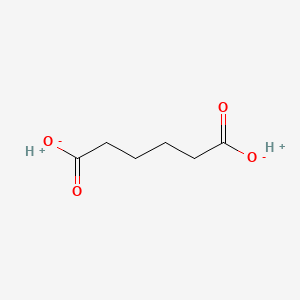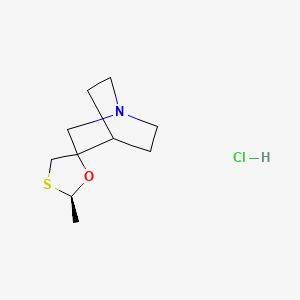
Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AI 3-22015 is an insecticide.
Scientific Research Applications
Polymer Modification and Flame Retardancy
Research by Tretsiakova-McNally and Joseph (2015) explored the synthesis of several unsaturated compounds containing phosphorus or phosphorus and nitrogen groups, including diethyl 2-(acryloyloxy)ethyl phosphate (DEAEP). These compounds were copolymerized with acrylonitrile, methyl methacrylate, and styrene to modify the flame retardance of polymers. Pyrolysis combustion flow calorimetry (PCFC) revealed the efficacy of these compounds in enhancing flame retardancy in non-halogenated polymers (Tretsiakova-McNally & Joseph, 2015).
MRI Contrast Agent Research
Huang and Morrow (2009) investigated a PARACEST MRI contrast agent, Eu(S-THP)(3+), sensitive to phosphate esters like diethyl phosphate. Their study showed that the alcohol proton environment in the complex was significantly affected by interactions with phosphate esters, demonstrating the potential of this complex as a responsive MRI contrast agent (Huang & Morrow, 2009).
Polymer Functionalization
Marquardt, Keul, and Möller (2015) presented a method for introducing diethyl phosphate groups into polyglycidol, a functionalization technique useful in preparing polymeric materials. They achieved controlled functionalization by varying the ratio of phosphorus reagent to hydroxyl groups on the polyether backbone (Marquardt, Keul, & Möller, 2015).
Phosphate Ester Hydrolysis Studies
Taylor and Kluger (1993) studied the hydrolysis of methylacetoin ethyl phosphate, a model for an enzyme reaction intermediate in biotin carboxylation. Their findings provided insights into the mechanisms of phosphate ester hydrolysis, essential for understanding biological processes (Taylor & Kluger, 1993).
properties
CAS RN |
5675-57-0 |
|---|---|
Product Name |
Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester |
Molecular Formula |
C10H19O6P |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
ethyl (Z)-3-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3/b9-8- |
InChI Key |
JHCCEPMFFLZBLL-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\OP(=O)(OCC)OCC |
SMILES |
CCOC(=O)C=C(C)OP(=O)(OCC)OCC |
Canonical SMILES |
CCOC(=O)C=C(C)OP(=O)(OCC)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AI 3-22015; AI-3-22015; AI3-22015 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















